molecular formula C17H15NO2 B8536657 7-(Benzylamino)-4-methyl-2H-1-benzopyran-2-one CAS No. 29639-32-5

7-(Benzylamino)-4-methyl-2H-1-benzopyran-2-one

Cat. No. B8536657
CAS RN: 29639-32-5
M. Wt: 265.31 g/mol
InChI Key: OOAXQONWKWNFSK-UHFFFAOYSA-N
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Description

7-(Benzylamino)-4-methyl-2H-1-benzopyran-2-one is a useful research compound. Its molecular formula is C17H15NO2 and its molecular weight is 265.31 g/mol. The purity is usually 95%.
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properties

CAS RN

29639-32-5

Molecular Formula

C17H15NO2

Molecular Weight

265.31 g/mol

IUPAC Name

7-(benzylamino)-4-methylchromen-2-one

InChI

InChI=1S/C17H15NO2/c1-12-9-17(19)20-16-10-14(7-8-15(12)16)18-11-13-5-3-2-4-6-13/h2-10,18H,11H2,1H3

InChI Key

OOAXQONWKWNFSK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NCC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

7-Benzylamino-4-methylcoumarin was synthesized from 3-benzylaminophenol and ethyl acetoacetate by the usual Peckmann reaction (anhydrous zinc chloride, absolute ethanol). Recrystallization from ethanol gave flat needles, m.p. 174.5°-175.5° C. The fluorescence maximum in water was 455 nm (excited 355 nm), in 10-2N HCl 458 nm. 1H nmr (60 MHz, CDCl3), δ2.36 (s, 3H, C--CH3), 4.45 (d, 2H, --CH2NH--, J=~5.5 Hz, collapses to a singlet when D2O added), 4.7-5 (1H, NH), 6.03 (s, 1H, H3), 6.57 (d, 1H H8), 6.63 (dd, 1H, H6, J56 =~9 Hz, J68 =~2 Hz), 7.45 (s, 5H, C6H5), 7.45 (d, 1H, H5, J56 =~9 Hz).
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Synthesis routes and methods II

Procedure details

According to this invention, water-soluble coumarins and azacoumarins having the structures: ##STR2## wherein R is CH3 or CF3 and wherein R1 is H or CH3 are prepared. The coumarins are prepared by means of a three step process involving (1) heating resorcinol and benzylamine to form 3-benzylaminophenol, (2) reacting the 3-benzylaminophenol with ethyl acetoacetate or ethyl trifluoroacetoacetate in the presence of anhydrous zinc chloride and absolute ethanol to form 7-benzylamino-4-methylcoumarin or 7-benzylamino-4-trifluoromethylcoumarin, (3) sulfonating the product of step (2) with oleum and (4) neutralizing the sulfonate formed in step (3) with sodium bicarbonate. The azacoumarins are prepared by a similar process except that 6-chloro-2-pyridinol and either benzylamine or benzylmethylamine are used as the starting compounds (the step (1) reactants).
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